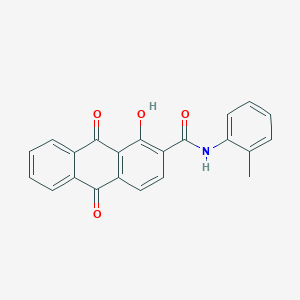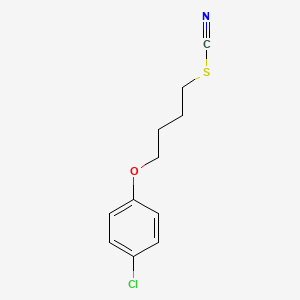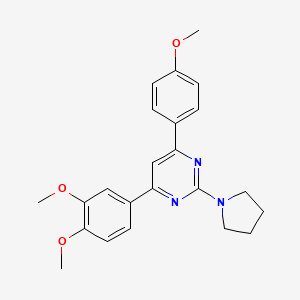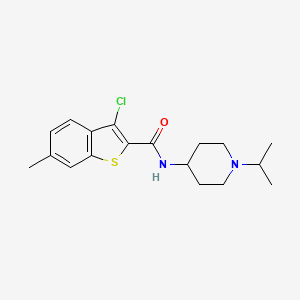
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. In recent years, there has been growing interest in the potential of HDAC inhibitors as therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide involves inhibition of HDAC enzymes. 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide, 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide can increase the acetylation of histones, leading to the activation of gene transcription.
Biochemical and physiological effects:
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, it has also been shown to have anti-inflammatory effects, with the ability to reduce the production of inflammatory cytokines. It has also been investigated for its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes, due to its ability to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide as a research tool is its potency as an HDAC inhibitor. This makes it a valuable tool for studying the role of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide in gene regulation and disease pathology. However, one limitation is that it can also inhibit other enzymes, which can lead to off-target effects. Careful experimental design and controls are therefore necessary to ensure that any observed effects are due to HDAC inhibition specifically.
Direcciones Futuras
There are many potential future directions for research on 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide. One area of interest is the development of more specific HDAC inhibitors, which could potentially have fewer off-target effects. Another area of interest is the investigation of the compound's potential as a treatment for other diseases, such as autoimmune disorders and cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of the compound, and how these effects can be harnessed for therapeutic purposes.
Métodos De Síntesis
The synthesis of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide involves a series of chemical reactions. The starting material is anthracene-9,10-dione, which is first reacted with methylamine to form the intermediate 2-methylaminoanthracene-9,10-dione. This intermediate is then reacted with 2-bromoacetophenone to form the final product.
Aplicaciones Científicas De Investigación
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-cancer properties, with the ability to induce cell cycle arrest and apoptosis in cancer cells. It has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease, due to its ability to enhance memory and cognitive function.
Propiedades
IUPAC Name |
1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-12-6-2-5-9-17(12)23-22(27)16-11-10-15-18(21(16)26)20(25)14-8-4-3-7-13(14)19(15)24/h2-11,26H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEFJVLOAAFXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)

![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)
![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)
![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)
![3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4987097.png)
![2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]](/img/structure/B4987098.png)